molecular formula C7H10ClN3S B179588 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine CAS No. 173053-54-8

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine

Cat. No.: B179588
CAS No.: 173053-54-8
M. Wt: 203.69 g/mol
InChI Key: UCQNXWQHJHOKRH-UHFFFAOYSA-N
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Description

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine is a chemical compound with the molecular formula C7H10ClN3S and a molecular weight of 203.69 g/mol It is a heterocyclic compound containing a thiadiazole ring substituted with a piperidine moiety

Preparation Methods

The synthesis of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine typically involves the reaction of 4-chloro-1,2,5-thiadiazole with piperidine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydride, potassium carbonate, hydrogen peroxide, and various reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine involves its interaction with specific molecular targets. The thiadiazole ring is known for its ability to cross cellular membranes and interact with biological targets due to its mesoionic character . This allows the compound to exert a broad spectrum of biological activities, including enzyme inhibition and receptor modulation. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-Chloro-1,2,5-thiadiazol-3-yl)piperidine can be compared with other thiadiazole-containing compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-4-piperidin-1-yl-1,2,5-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3S/c8-6-7(10-12-9-6)11-4-2-1-3-5-11/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQNXWQHJHOKRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NSN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30355616
Record name 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173053-54-8
Record name 1-(4-chloro-1,2,5-thiadiazol-3-yl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30355616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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